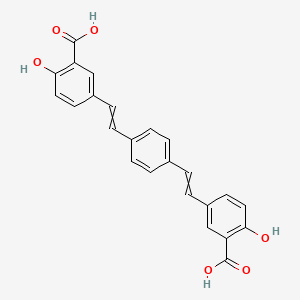
methyl N-(3-chlorophenyl)-N-hydroxycarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(3-chlorophenyl)-N-hydroxycarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in agriculture as insecticides, fungicides, and herbicides. This particular compound is characterized by the presence of a methyl group, a 3-chlorophenyl group, and a hydroxycarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-chlorophenyl)-N-hydroxycarbamate typically involves the reaction of 3-chloroaniline with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like dichloromethane
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-chlorophenyl)-N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives
Reduction: Amines or reduced carbamates
Substitution: Substituted phenyl carbamates
Scientific Research Applications
Methyl N-(3-chlorophenyl)-N-hydroxycarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of methyl N-(3-chlorophenyl)-N-hydroxycarbamate involves the inhibition of specific enzymes or receptors in target organisms. The compound interacts with molecular targets such as acetylcholinesterase, leading to the disruption of normal physiological processes. This inhibition results in the accumulation of neurotransmitters, causing paralysis and death in pests.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-chlorophenyl)-N-hydroxycarbamate
- Methyl N-(2-chlorophenyl)-N-hydroxycarbamate
- Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate
Uniqueness
Methyl N-(3-chlorophenyl)-N-hydroxycarbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different levels of potency, selectivity, and stability, making it a valuable candidate for various applications.
Properties
CAS No. |
28091-65-8 |
|---|---|
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl N-(3-chlorophenyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(11)10(12)7-4-2-3-6(9)5-7/h2-5,12H,1H3 |
InChI Key |
YVVWFHDYRQYUHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)



![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)


![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)


![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)

![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)
